molecular formula C66H50P4 B15170335 [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane CAS No. 651022-22-9

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane

Cat. No.: B15170335
CAS No.: 651022-22-9
M. Wt: 967.0 g/mol
InChI Key: LEADEZQKQODOMD-UHFFFAOYSA-N
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Description

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is a polyphosphine ligand featuring a central phenyl ring substituted with three diphenylphosphanyl (PPh₂) groups in a sterically demanding arrangement. This compound belongs to a class of multidentate ligands widely employed in coordination chemistry and catalysis due to their ability to stabilize transition metal centers through strong σ-donation and π-accepting properties . The ligand’s structure is characterized by a branched phenyl backbone, creating a rigid framework that enforces specific coordination geometries. Such ligands are particularly valuable in asymmetric catalysis and the stabilization of reactive metal intermediates, where steric and electronic tuning is critical .

Properties

CAS No.

651022-22-9

Molecular Formula

C66H50P4

Molecular Weight

967.0 g/mol

IUPAC Name

[2-[2,4-bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C66H50P4/c1-9-29-51(30-10-1)67(52-31-11-2-12-32-52)63-47-27-25-45-59(63)61-49-62(60-46-26-28-48-64(60)68(53-33-13-3-14-34-53)54-35-15-4-16-36-54)66(70(57-41-21-7-22-42-57)58-43-23-8-24-44-58)50-65(61)69(55-37-17-5-18-38-55)56-39-19-6-20-40-56/h1-50H

InChI Key

LEADEZQKQODOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC(=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9P(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis, particularly in cross-coupling reactions and hydrogenation processes.

Biology and Medicine

While its direct applications in biology and medicine are limited, the metal complexes formed with this ligand can be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.

Industry

In the industrial sector, this compound is valuable in the development of catalysts for various chemical processes, including polymerization and fine chemical synthesis.

Mechanism of Action

The mechanism by which [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The multiple phosphine groups enhance its ability to form strong bonds with metals, thereby improving the efficiency of catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Properties

A key distinguishing feature of this ligand is its triphosphine coordination mode, which contrasts with simpler mono- or bidentate phosphines like triphenylphosphine (PPh₃) or 1,2-bis(diphenylphosphino)ethane (dppe). For example:

Property [Target Ligand] PPh₃ dppe Compound 6a (from )
Denticity Tridentate Monodentate Bidentate Monodentate (terminal PPh₂ ligand)
Steric Bulk High (branched phenyl backbone) Moderate Low (flexible ethane linker) Moderate (single PPh₂ group)
Coordination Geometry Trigonal planar or distorted geometries Trigonal planar Square planar/tetrahedral Dependent on metal center

highlights that substituent orientation (e.g., xylyl vs. phenyl groups) in analogous complexes influences steric interactions, suggesting that the query ligand’s structure may favor specific metal-ligand conformations in catalytic cycles .

Electronic and Reactivity Profiles

Phosphine ligands are typically evaluated using Tolman electronic parameters (TEP) and cone angles . While direct TEP data for the target ligand is unavailable, its electronic profile can be inferred from related compounds:

  • Electron-withdrawing effects : The multiple phenyl groups may slightly reduce electron density at the phosphorus atoms compared to less-substituted phosphines like dppe.
  • Reactivity in catalysis : demonstrates that diphenylphosphane derivatives participate in palladium-catalyzed additions under mild conditions, whereas amido or simple olefinic ligands remain inert . This suggests the query ligand’s phosphine-rich structure could enhance catalytic activity in cross-coupling or hydrogenation reactions by stabilizing electron-deficient metal centers.

Research Findings and Limitations

  • Structural insights : indicates that phosphine ligands in similar complexes (e.g., 6a) adopt configurations that minimize steric clashes with bulky substituents. This aligns with the query ligand’s design, where spatial arrangement likely dictates metal-center accessibility .
  • Synthetic challenges : The ligand’s synthesis involves multiple phosphorylation steps, which may limit yield compared to simpler phosphines.
  • Data gaps : Direct comparative studies with other triphosphines (e.g., triphos) are absent in the provided evidence, necessitating further investigation into catalytic performance and electronic parameters.

Biological Activity

The compound [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane, commonly referred to as a phosphine ligand, has garnered attention in various fields of chemistry, particularly in catalysis and coordination chemistry. Its unique structure, characterized by multiple diphenylphosphanyl groups, allows it to form stable complexes with transition metals, making it a valuable compound for biological applications.

Chemical Structure

The molecular formula of the compound is C36H36P4C_{36}H_{36}P_4, and its structural representation highlights the presence of multiple phosphine groups that contribute to its reactivity and biological activity.

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with metal ions, forming complexes that can facilitate various biochemical reactions. The diphenylphosphanyl groups act as electron donors, enhancing the stability and reactivity of the metal complexes formed. This property is particularly important in catalysis and can influence biological pathways when used in drug design or as a therapeutic agent.

Biological Applications

  • Catalysis : The compound has been studied for its role as a catalyst in several organic reactions, including hydrogenation and cross-coupling reactions. These reactions are crucial in synthesizing pharmaceutical compounds and other biologically active molecules.
  • Anticancer Activity : Recent studies have explored the potential anticancer properties of phosphine ligands. For instance, phosphine-based complexes have shown promise in selectively targeting cancer cells while minimizing effects on normal cells. This selectivity is attributed to the ability of these complexes to interact with specific biomolecules involved in cancer progression.
  • Metal Complex Formation : The formation of metal-ligand complexes can enhance the solubility and bioavailability of drugs. Studies have indicated that certain metal complexes formed with this ligand exhibit enhanced therapeutic efficacy compared to their non-complexed counterparts.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry investigated the effects of metal complexes derived from this phosphine ligand on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through reactive oxygen species (ROS) generation.
  • Catalytic Activity :
    • Research highlighted in Organometallics demonstrated that the compound acts as an effective ligand for palladium-catalyzed reactions. The study reported increased reaction rates and yields in Suzuki coupling reactions when using this ligand compared to traditional phosphines.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer EffectsInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Catalytic EfficiencyEnhances yields in palladium-catalyzed reactionsOrganometallics
Metal Complex FormationImproves solubility and bioavailabilityInorganic Chemistry

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